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Compound of Interest

Compound Name: Grepafloxacin Hydrochloride

Cat. No.: B068773

CAS Number: 161967-81-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin hydrochloride is a third-generation fluoroquinolone antibiotic with a broad
spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It was developed for
the treatment of various bacterial infections, including community-acquired pneumonia and
exacerbations of chronic bronchitis.[2] However, it was withdrawn from the market worldwide in
1999 due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval and
the associated risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[2][3]
[4] This technical guide provides a comprehensive overview of Grepafloxacin Hydrochloride,
focusing on its chemical and physical properties, mechanism of action, synthesis,
pharmacokinetics, antimicrobial spectrum, and the critical issue of cardiotoxicity that led to its
withdrawal. This information is intended to be a valuable resource for researchers in the fields
of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Grepafloxacin hydrochloride is the hydrochloride salt of Grepafloxacin. It is a synthetic,
broad-spectrum antibacterial agent for oral administration.
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Property Value Reference
CAS Number 161967-81-3 [5]
Molecular Formula C19H23CIFN303 [5]
Molecular Weight 395.86 g/mol [6]
Appearance White to pale beige solid [7]
Soluble in DMSO (slightly),
Solubility Methanol (slightly), and water [51[7]
(=13.33 mg/mL)
Storage Store at -20°C [7]

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two

essential bacterial enzymes: DNA gyrase (topoisomerase Il) and topoisomerase 1V.[8][9][10]

These enzymes are crucial for bacterial DNA replication, transcription, repair, and

recombination.

* DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[11] This

enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process

necessary for the initiation of replication and transcription.

» Topoisomerase IV: In many Gram-positive bacteria, topoisomerase |V is the primary target.

[11] This enzyme is essential for the decatenation of daughter chromosomes following DNA

replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, grepafloxacin traps the
enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.[12]
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Synthesis

Click to download full resolution via product page

The synthesis of grepafloxacin is a multi-step process. A key challenge in the synthesis of

quinolones with a substituent at the 5-position is the higher electrophilic character of the 8-

position.[2] One approach to overcome this involves blocking the 8-position with a removable

group.[2]

A summarized synthetic scheme is as follows:

e The starting carboxylic acid is converted to its dimethyloxazoline derivative.[2]

e The 8-position is blocked by silylation after deprotonation with lithium diisopropylamide

(LDA).[2]
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e A second deprotonation and subsequent methylation introduces the methyl group at the 5-
position.[2]

» The silyl protecting group is removed, and the oxazoline is hydrolyzed to yield the free acid.

[2]
e This intermediate is then converted to the quinolone core structure.[2]

» Finally, the addition of 2-methylpiperazine and subsequent saponification yields
grepafloxacin.[2]

A more detailed manufacturing process has also been described involving the reaction of 3-(3-
methyl-1-piperazinyl)-4-fluoro-5-methyl-6-nitro-N-cyclopropylaniline with diethyl
ethoxymethylenemalonate.[6]

Pharmacokinetics

Grepafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations
reached in approximately 2 hours.[13] It exhibits a long half-life of about 12 hours after single
doses and 15 hours after repeated doses.[14]
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Parameter Value Condition Reference
Healthy male
Time to Peak (Tmax) ~2 hours subjects, single oral [14]
dose (200-1200 mg)
S . Healthy male
Elimination Half-life ) )
~12 hours subjects, single oral [13][14]
(t2)
dose
Healthy male
~15 hours subjects, repeated [14]
oral doses
Protein Binding 50% [2]
_ Primarily hepatic via
Metabolism [15]
CYP1A2 and CYP3A4
Mainly in feces; 10-
Excretion 15% renal clearance [13]
of administered dose
Apparent Volume of )
o 5to 8 L/kg Healthy male subjects  [14]
Distribution (Vd)
Increased peak
plasma concentrations
(36% in Child-Pugh _ _ _
] ) Patients with mild to
Effect of Hepatic Class A, 48% in Class )
moderate hepatic [16]

Impairment

B) and reduced
clearance (33% in
Class A, 55% in Class
B)

impairment

Antimicrobial Spectrum

Grepafloxacin demonstrated potent in vitro activity against a wide range of respiratory

pathogens.
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Organism MICo0 (Mg/L) Reference
Streptococcus pneumoniae 0.25 [17][18]
Haemophilus influenzae 0.015-0.03 [18][19]
Moraxella catarrhalis 0.03 [18][19]
Staphylococcus aureus
L . 0.12 [18]
(methicillin-susceptible)
Klebsiella pneumoniae 0.25 [18]
Legionella pneumophila 0.015-05 [18][19]
Mycoplasma pneumoniae 0.5 [18]
Chlamydia pneumoniae 0.06 - 0.12 [18]
Escherichia coli 0.03-2 [19]
Pseudomonas aeruginosa
. . : 2 [19]
(ciprofloxacin-susceptible)
Pseudomonas aeruginosa
>8 [19]

(ciprofloxacin-resistant)

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC) by Agar Dilution Method

This protocol is a generalized representation based on standard agar dilution methodologies.
[20][21][22][23]

Objective: To determine the lowest concentration of Grepafloxacin Hydrochloride that inhibits
the visible growth of a specific bacterium.

Materials:

» Grepafloxacin Hydrochloride powder
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Appropriate solvent for stock solution (e.g., sterile deionized water)

Nutrient agar medium (e.g., Mueller-Hinton agar)

Test bacterial strains

Sterile petri dishes

Inoculator (e.g., multipoint replicator)

Incubator

Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

Preparation of Grepafloxacin Stock Solution: A stock solution of Grepafloxacin
Hydrochloride is prepared by dissolving a known weight of the powder in a specific volume
of a suitable solvent.

Preparation of Agar Plates: Molten nutrient agar is cooled to 45-50°C. Serial twofold dilutions
of the Grepafloxacin stock solution are added to the molten agar to achieve the desired final
concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A
control plate with no antibiotic is also prepared.

Preparation of Inoculum: The test bacterial strains are grown in a suitable broth medium to a
turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
final inoculum concentration of approximately 10* colony-forming units (CFU) per spot.

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the
agar plates using a multipoint replicator.

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under
appropriate atmospheric conditions.

Reading of Results: The MIC is determined as the lowest concentration of Grepafloxacin
Hydrochloride that completely inhibits the visible growth of the bacteria.
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Workflow for MIC determination by agar dilution.

Cardiotoxicity and Market Withdrawal

The primary reason for the withdrawal of grepafloxacin from the market was its association with
cardiotoxicity, specifically the prolongation of the QTc interval on an electrocardiogram (ECG).
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[2][4][24] QTc prolongation is a risk factor for a life-threatening cardiac arrhythmia called
Torsades de Pointes.[25]

Several studies have investigated the effects of grepafloxacin on cardiac action potential. In
vitro studies using canine cardiac Purkinje fibers showed that grepafloxacin prolongs the action
potential duration in a concentration-dependent manner.[26] The mean concentration causing a
15% prolongation of the action potential duration was found to be 9.3 +/- 0.9 pug/ml.[26] In
anesthetized dogs, grepafloxacin prolonged the QTc interval by 8% and 16% at doses of 10
and 30 mg/kg, respectively.[27] While some clinical trials in elderly patients suggested a
minimal QTc prolongation of less than 2 ms, post-marketing surveillance revealed a small
number of severe cardiovascular events.[3][28] This led the manufacturer, Glaxo Wellcome, to
voluntarily withdraw the drug worldwide in 1999, concluding that the benefits of grepafloxacin
no longer outweighed the potential risks, especially given the availability of alternative
antibiotics.[3]
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Logical pathway of Grepafloxacin-induced cardiotoxicity.

Conclusion

Grepafloxacin Hydrochloride is a potent fluoroquinolone antibiotic with a favorable
pharmacokinetic profile and a broad spectrum of antimicrobial activity, particularly against
respiratory pathogens. However, its clinical utility was ultimately negated by an unacceptable
risk of cardiotoxicity associated with QTc interval prolongation. The case of grepafloxacin
serves as a critical reminder of the importance of thorough cardiovascular safety assessment in
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drug development. For researchers, the study of grepafloxacin's structure-toxicity relationship
can provide valuable insights for the design of safer and more effective antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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